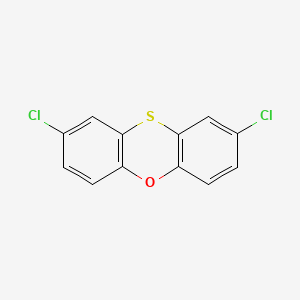

Phenoxathiin, 2,8-dichloro-

Description

Evolution of Phenoxathiin (B166618) Chemistry: Historical Context and Foundational Discoveries

The exploration of phenoxathiin chemistry dates back to early investigations into sulfur-containing heterocycles. The first synthesis of the phenoxathiin ring system was reported in the preparation of 1,3-dinitrophenoxathiin. researchgate.net A significant advancement came with the Ferrario reaction, which utilizes the reaction of diphenyl ether with sulfur in the presence of a catalyst, providing a more general route to the phenoxathiin core. wikipedia.org Over the years, synthetic methodologies have evolved, with recent developments focusing on transition-metal-catalyzed C-H thioarylation and C-O bond-forming cyclization reactions, offering more efficient and regioselective access to phenoxathiin derivatives. rsc.orgrsc.org These modern methods have facilitated the synthesis of a diverse array of substituted phenoxathiins for various applications. researchgate.net

Structural Homologies and Analogues: Positioning Phenoxathiin within Heterocyclic Systems

The chemical architecture of phenoxathiin situates it within a broader family of heterocyclic compounds, sharing structural similarities with several important classes of molecules.

Phenoxathiin is a dibenzo-annulated derivative of 1,4-oxathiin (B13834599), a six-membered heterocycle containing one oxygen and one sulfur atom in a 1,4-relationship. thieme-connect.de The parent 1,4-oxathiin is an unstable liquid, but the fusion of two benzene (B151609) rings in phenoxathiin imparts significant stability to the system. thieme-connect.de This structural relationship extends to a variety of other annulated heteroarenes where the core oxathiin ring is fused with different aromatic or heteroaromatic systems, leading to a wide range of compounds with diverse properties.

Phenoxathiin shares a close structural resemblance to polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), which are well-known environmental contaminants. mst.dkeuropa.eu All three classes of compounds are tricyclic aromatic systems. The central ring in dibenzo-p-dioxin (B167043) contains two oxygen atoms, while in dibenzofuran (B1670420) it is a five-membered furan (B31954) ring. The presence of the sulfur atom in phenoxathiin distinguishes its chemical and physical properties from its dioxin and furan analogues. The structural similarities, particularly with halogenated derivatives, have prompted comparative studies of their environmental fate and toxicological profiles. acs.orgnih.gov

Significance of Halogenation in Phenoxathiin Derivatives

The introduction of halogen atoms onto the phenoxathiin scaffold is a key strategy for modulating its chemical and physical properties. Halogenation can influence the electronic nature of the molecule, its reactivity, and its behavior in biological and environmental systems. ontosight.ai

The chlorination of the phenoxathiin ring has been a subject of interest for synthetic and mechanistic studies. rsc.org The placement of chlorine atoms at the 2 and 8 positions is a common substitution pattern. The synthesis of 2,8-dichlorophenoxathiin can be achieved through various methods, including the reaction of 2,8-bis(chlorosulfonyl)phenoxathiin with phosphorus pentachloride. thieme-connect.de The structure of chlorinated phenoxathiins, including the 2,8-dichloro derivative, has been confirmed using techniques like NMR spectroscopy. google.com This specific dichlorination pattern is often targeted to investigate the impact of symmetrical substitution on the molecule's properties.

The presence of chlorine atoms at the 2,8-positions significantly influences the reactivity of the phenoxathiin molecule. The electron-withdrawing nature of the chlorine atoms can affect the electron density of the aromatic rings, influencing its susceptibility to further chemical transformations. researchgate.net From an environmental perspective, chlorinated aromatic compounds, including chlorinated phenoxathiins, are of concern due to their potential persistence and bioaccumulation. ontosight.airesearchgate.netnih.gov The study of compounds like 2,8-dichlorophenoxathiin contributes to a broader understanding of the environmental fate of halogenated heterocyclic compounds. jst.go.jp

Structure

3D Structure

Properties

CAS No. |

56348-82-4 |

|---|---|

Molecular Formula |

C12H6Cl2OS |

Molecular Weight |

269.1 g/mol |

IUPAC Name |

2,8-dichlorophenoxathiine |

InChI |

InChI=1S/C12H6Cl2OS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H |

InChI Key |

JAPHSHJOCFUELA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC3=C(O2)C=CC(=C3)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,8 Dichlorophenoxathiin and Its Precursors

De Novo Synthesis Pathways and Reaction Design

The foundational approach to synthesizing the phenoxathiin (B166618) skeleton involves the formation of its characteristic tricyclic structure from acyclic or monocyclic precursors. This is primarily achieved through cyclization reactions that form key carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds or by direct sulfur insertion into a pre-existing diaryl ether.

Cyclization Reactions: Intramolecular C-O and C-S Bond Formation

Cyclization strategies are paramount in constructing the phenoxathiin ring. These methods hinge on the intramolecular coupling of appropriately substituted benzene (B151609) derivatives to form the central oxathiin ring.

A direct and efficient route to the phenoxathiin core involves the reaction between a 2-sulfanylphenol and a 1,2-dihaloarene. thieme-connect.com This method builds the heterocycle through a tandem nucleophilic aromatic substitution, forming both a C-S and a C-O bond. To produce 2,8-dichlorophenoxathiin via this pathway, 4-chloro-2-sulfanylphenol would react with 1,2-dichloro-4-nitrobenzene or a similarly activated dihalobenzene. The reaction typically proceeds under basic conditions, which facilitates the deprotonation of the thiol and phenol (B47542) groups, enhancing their nucleophilicity. This transition-metal-free approach is advantageous for its simplicity and the availability of starting materials. thieme-connect.com A range of 1,2-dihaloarenes and 1-halo-2-nitroarenes can react with 2-sulfanylphenol to yield the desired products in good to excellent yields. thieme-connect.com

The Ullmann condensation, a copper-catalyzed reaction, is a versatile and widely employed method for forming C-O and C-S bonds. wikipedia.org In the context of phenoxathiin synthesis, it is particularly effective for the final ring-closing step. A modern two-step approach involves the initial synthesis of a 2-(arylthio)phenol intermediate, followed by an intramolecular copper-mediated Ullmann-type cyclization to form the phenoxathiin ring system. rsc.org

This C-O bond forming cyclization is robust and tolerates a variety of functional groups on the aromatic rings. rsc.org The reaction typically requires a copper(I) catalyst, such as copper(I) iodide or copper(I) thiophene-2-carboxylate, and is often conducted at elevated temperatures in a polar aprotic solvent like DMF or N-methylpyrrolidone. wikipedia.orgrsc.org The classic Ullmann reaction often required harsh conditions, but modern variations have made the process more efficient under milder conditions. wikipedia.org

| Precursor | Copper Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-(2-Bromophenylthio)phenol | Cu(I) thiophene-2-carboxylate | Toluene (B28343), 110 °C | Phenoxathiin | High |

| 2-(2-Bromophenylthio)-4-methylphenol | Cu(I) thiophene-2-carboxylate | Toluene, 110 °C | 2-Methylphenoxathiin | 95% |

| 2-(2-Bromophenylthio)-4-methoxyphenol | Cu(I) thiophene-2-carboxylate | Toluene, 110 °C | 2-Methoxyphenoxathiin | 96% |

The synthesis of phenoxathiins through the rearrangement of other preformed heterocyclic systems is a less common but mechanistically intriguing pathway. While specific, high-yield rearrangements leading directly to the phenoxathiin core are not extensively documented in contemporary literature, related transformations in sulfur-containing heterocycles suggest its plausibility. For instance, the Bamberger rearrangement converts N-phenylhydroxylamines to aminophenols, and the Beckmann rearrangement transforms oximes into amides, showcasing how atoms can migrate within a molecular framework to form new structures. wiley-vch.de Such rearrangements often require acidic or thermal promotion to induce the necessary bond-breaking and bond-forming events that lead to a more stable heterocyclic system.

Sulfur Insertion Reactions in Diaryl Ethers

An alternative de novo strategy involves the direct insertion of a sulfur atom into a diaryl ether precursor. This approach is conceptually straightforward but often requires harsh reaction conditions.

Traditional methods for this transformation utilize elemental sulfur in the presence of a catalyst like aluminum chloride (AlCl₃) at high temperatures. rsc.org This electrophilic substitution reaction introduces the sulfur bridge between the two aryl rings of the ether. To synthesize 2,8-dichlorophenoxathiin, the starting material would be bis(4-chlorophenyl) ether. However, these harsh conditions can limit the applicability of this method, especially for substrates with sensitive functional groups, and may lead to issues with regioselectivity and side-product formation. oup.com

More modern approaches have explored the use of different sulfur surrogates and catalysts to achieve this transformation under milder conditions. For example, reactions involving aryne intermediates and S-(2-hydroxyaryl) 4-toluenethiosulfonates have been developed as a facile method for phenoxathiin synthesis, avoiding the harshness of traditional sulfur insertion. oup.com

Derivatization Strategies for Targeted Chlorination

For precursors where the chloro-substituents are not incorporated during the ring formation, direct chlorination of the parent phenoxathiin molecule is required. This is achieved through electrophilic aromatic substitution. The directing effects of the bridgehead oxygen and sulfur atoms, along with any existing substituents, determine the position of the incoming chloro groups.

The oxygen atom is an ortho-, para-director, while the sulfur atom's effect is more complex but also tends to direct electrophiles to the ortho and para positions. In phenoxathiin, positions 2, 4, 6, and 8 are activated towards electrophilic attack. Achieving the specific 2,8-dichloro substitution pattern requires careful control of reaction conditions to favor dichlorination and to obtain the desired isomer.

Common chlorinating agents for this purpose include elemental chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). thieme-connect.de The choice of reagent and catalyst can influence the regioselectivity of the reaction. nih.gov Lewis acid catalysts are often employed to polarize the chlorinating agent, increasing its electrophilicity. Catalyst-controlled regioselective methods, although more developed for phenols and anilines, provide a framework for achieving site-selectivity in more complex systems. nih.govnsf.gov The separation of isomers, if formed, is a critical final step in isolating pure 2,8-dichlorophenoxathiin.

| Chlorinating Agent | Typical Catalyst | Characteristics |

|---|---|---|

| Chlorine (Cl₂) | FeCl₃, AlCl₃ | Highly reactive gas, can lead to over-chlorination. |

| Sulfuryl Chloride (SO₂Cl₂) | Lewis Acids or radical initiators | Liquid, easier to handle than chlorine gas. Can react via electrophilic or radical pathways. |

| N-Chlorosuccinimide (NCS) | Acids (e.g., TFA) | Solid, mild chlorinating agent, often used for substrates sensitive to harsher conditions. |

Chlorination of Phenoxathiin Precursors or Analogues

The introduction of chlorine atoms at the 2 and 8 positions of the phenoxathiin ring is a critical transformation that can be achieved through several distinct approaches. These methods vary in their reagents, reaction conditions, and applicability to different phenoxathiin-based substrates.

Direct Halogenation Approaches (e.g., with Sulfuryl Chloride)

Direct chlorination of aromatic compounds using sulfuryl chloride (SO₂Cl₂) is a well-established method that can be applied to phenoxathiin and its precursors. This approach often requires a catalyst to promote the electrophilic substitution reaction and to control the regioselectivity. The reaction conditions, including the choice of solvent and temperature, play a crucial role in determining the yield and isomeric distribution of the chlorinated products.

For instance, the chlorination of various aromatic substrates with sulfuryl chloride has been shown to be effective in the presence of a Lewis acid or a sulfur-containing co-catalyst. google.com While specific examples detailing the direct chlorination of unsubstituted phenoxathiin to 2,8-dichlorophenoxathiin are not extensively documented in recent literature, the principles of electrophilic aromatic substitution suggest that the use of sulfuryl chloride, potentially with a suitable catalyst, would lead to the formation of chlorinated isomers. The reaction of sulfuryl chloride with phenols, which are precursors to phenoxathiins, can yield para-chlorinated products in high yields, indicating the potential for regioselective chlorination. cardiff.ac.uk

Table 1: Examples of Direct Chlorination of Aromatic Compounds with Sulfuryl Chloride Data extracted from illustrative examples of aromatic chlorination.

| Substrate | Catalyst/Conditions | Product | Yield (%) |

| o-Cresol | FeCl₃, Diphenyl sulfide | 4-Chloro-o-cresol | 84 |

| 2-Chlorophenol | FeCl₃, Diphenyl sulfide, 35°C | 2,4-Dichlorophenol | 94.0 |

| Phenol | FeCl₃, Diphenyl sulfide, 25°C | 4-Chlorophenol | 89.5 |

Reduction of Oxidized Phenoxathiin Species for Chlorination

An alternative strategy for the synthesis of chlorinated phenoxathiins involves the reduction of an oxidized precursor, such as a phenoxathiin 10-oxide. This method can sometimes offer different regiochemical outcomes or be more suitable for certain substituted phenoxathiins. The reduction of the sulfoxide (B87167) can be carried out using various reducing agents.

Halogenation via Intermediate Compounds

The use of N-halosuccinimides, such as N-chlorosuccinimide (NCS), provides a milder and often more selective method for the chlorination of aromatic compounds compared to harsher reagents like elemental chlorine or sulfuryl chloride. yinshai.com These reagents are particularly effective for activated aromatic systems and can be used in conjunction with a catalyst to enhance reactivity and control regioselectivity.

The halogenation of unactivated aromatic compounds with N-halosuccinimides can be achieved in the presence of strong acids or Lewis acids. yinshai.com For electron-rich aromatics, the reaction can proceed under milder conditions. Gold(III) chloride has been reported as a highly efficient catalyst for the halogenation of aromatics with N-halosuccinimides, allowing for low catalyst loadings and high yields. yinshai.com While specific application of this methodology to phenoxathiin for the synthesis of the 2,8-dichloro derivative requires further investigation, the general principles are applicable.

Table 2: Gold-Catalyzed Halogenation of Aromatics with N-Bromosuccinimide (NBS) Illustrative examples of catalyzed halogenation applicable to phenoxathiin precursors.

| Substrate | Catalyst | Conditions | Product | Yield (%) |

| Benzene | AuCl₃ (1 mol%) | DCE, 80°C, 24h | Bromobenzene | >99 |

| Anisole | AuCl₃ (0.01 mol%) | DCE, 80°C, 1h | p-Bromoanisole | 98 |

| Toluene | AuCl₃ (0.1 mol%) | DCE, 80°C, 24h | p-Bromotoluene | 98 |

Synthesis of Substituted Phenoxathiin-10,10-Dioxide Precursors

Phenoxathiin-10,10-dioxides (sulfones) are important derivatives of phenoxathiin and can serve as precursors for further functionalization. The synthesis of these sulfones is typically achieved by the oxidation of the corresponding phenoxathiin.

A common method for the oxidation of phenoxathiins to their corresponding 10,10-dioxides involves the use of hydrogen peroxide in a suitable solvent like glacial acetic acid. rsc.org This method is generally efficient and provides high yields of the desired sulfone. For example, a phenoxathiin derivative has been successfully oxidized to the corresponding sulfone in 95% yield using this approach. rsc.org The resulting phenoxathiin-10,10-dioxides can then be subjected to further reactions, including halogenation, to introduce substituents at specific positions on the aromatic rings.

Table 3: Synthesis of Phenoxathiin-10,10-Dioxide Derivatives Examples of the oxidation of phenoxathiin derivatives.

| Starting Phenoxathiin Derivative | Oxidizing Agent | Conditions | Product | Yield (%) |

| Phenoxathiin-derived amino acid precursor (8) | H₂O₂ | Glacial acetic acid | Sulfone derivative (10) | 95 |

| General Phenoxathiin | H₂O₂ | Acetic acid | Phenoxathiin-10,10-dioxide | High |

Catalytic Systems in Phenoxathiin Synthesis and Chlorination

Catalysis plays a pivotal role in the modern synthesis of phenoxathiins and their derivatives, offering pathways to increased efficiency, selectivity, and milder reaction conditions. Lewis acid catalysis, in particular, has been effectively employed in the key bond-forming reactions that construct the phenoxathiin core.

Lewis Acid Catalysis in Thioarylation

A powerful strategy for the synthesis of the phenoxathiin ring system involves a two-step process: an initial ortho-thioarylation of a phenol followed by an intramolecular cyclization. rsc.org The thioarylation step, which forms a crucial C-S bond, can be efficiently catalyzed by a Lewis acid.

Recent advancements have demonstrated the use of iron(III) triflimide as a highly effective Lewis acid catalyst for the ortho-thioarylation of phenols with N-(2-bromophenylthio)succinimide. rsc.orgrsc.org This reaction can be further accelerated by the addition of a Lewis base co-catalyst, such as bis(4-methoxyphenyl)sulfane. rsc.org The resulting thioarylated phenol can then undergo an intramolecular Ullmann-type C-O bond formation, often mediated by a copper catalyst, to yield the phenoxathiin product. rsc.org This dual catalytic approach allows for the synthesis of a variety of substituted phenoxathiins under relatively mild conditions. rsc.org

Table 4: Iron-Catalyzed ortho-Thioarylation of Phenols Key step in the synthesis of phenoxathiin precursors.

| Phenol Substrate | Catalyst System | Conditions | Product | Yield (%) |

| p-Cresol | Fe(NTf₂)₃, bis(4-methoxyphenyl)sulfane | Chloroform, 2h | Thioarylated p-cresol | 84 |

| Tyrosine derivative (6) | Fe(NTf₂)₃, bis(4-methoxyphenyl)sulfane | Chloroform | Biaryl sulfane (7) | 80 |

| 17-β-Estradiol-17-acetate (12) | Fe(NTf₂)₃, bis(4-methoxyphenyl)sulfane | Chloroform | 2-Regioisomer (13) | 73 |

Metal-Mediated Reactions for Ring Formation

The crucial step in the synthesis of the phenoxathiin scaffold is the formation of the central six-membered ring containing one oxygen and one sulfur atom. Metal-mediated reactions, particularly those employing copper, have proven effective in facilitating the intramolecular cyclization required to form the ether linkage.

A primary strategy for the synthesis of 2,8-dichlorophenoxathiin involves the cyclization of 2,2'-thiobis(4-chlorophenol). This precursor contains the necessary arrangement of atoms and the desired chloro-substituents. The ring-closing reaction is typically achieved through an Ullmann-type condensation.

The Ullmann condensation is a well-established copper-catalyzed reaction used to form carbon-oxygen bonds, typically in the synthesis of diaryl ethers. wikipedia.orgthermofisher.comwikipedia.org In the context of 2,8-dichlorophenoxathiin synthesis, this reaction is adapted for an intramolecular C-O bond formation. The reaction generally requires a copper catalyst, often in the form of copper salts or copper metal itself, and is conducted at elevated temperatures in a high-boiling polar solvent. wikipedia.org

The general mechanism of the Ullmann-type reaction involves the formation of a copper(I) alkoxide from the phenol precursor. This intermediate then undergoes a reaction with an aryl halide. In the intramolecular synthesis of 2,8-dichlorophenoxathiin from 2,2'-thiobis(4-chlorophenol), one of the hydroxyl groups is thought to coordinate with the copper catalyst to facilitate the nucleophilic attack on the carbon atom of the opposing chlorinated benzene ring, leading to the formation of the ether bridge and expulsion of a halide ion.

Detailed research into the synthesis of substituted phenoxathiins has explored various reaction conditions to optimize yields and minimize side products. Key parameters that are often investigated include the choice of copper catalyst, the solvent, the temperature, and the presence of a base.

Below is a representative data table summarizing the key components and conditions for the metal-mediated synthesis of 2,8-dichlorophenoxathiin.

| Reactant | Product | Catalyst | Solvent | Temperature | Reaction Type |

| 2,2'-thiobis(4-chlorophenol) | 2,8-Dichlorophenoxathiin | Copper(I) or Copper(II) salts | High-boiling polar solvents (e.g., DMF, NMP) | >100 °C | Intramolecular Ullmann Condensation |

Further research in this area continues to explore more efficient and milder catalytic systems, including the use of palladium and rhodium catalysts in related cyclization reactions to form heterocyclic systems. nih.govnih.gov However, for the specific transformation to 2,8-dichlorophenoxathiin, copper-mediated Ullmann-type cyclization remains a primary and effective method.

Elucidation of Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways for Phenoxathiin (B166618) Ring Formation

The synthesis of the phenoxathiin core, particularly with chloro-substituents, involves intricate cyclization reactions. These pathways are often facilitated by catalysts and proceed through various intermediate species.

Proposed Intermediate Species in Cyclization Reactions

The formation of the phenoxathiin ring can be achieved through a two-step process that begins with the ortho-thioarylation of a phenol (B47542). In a general synthetic approach, this involves the reaction of a phenol with a sulfur-containing compound, which is catalyzed by a Lewis acid and a Lewis base. This initial step leads to the formation of a biaryl sulfane intermediate. nih.gov The subsequent and crucial step is an intramolecular cyclization to form the phenoxathiin ring. This is typically a copper-mediated, Ullmann-type C-O bond-forming reaction. nih.gov

For the specific synthesis of 2,8-dichlorophenoxathiin, this would involve starting materials such as a chlorinated phenol derivative. The proposed intermediate would be a chlorinated biaryl sulfane. The cyclization step then proceeds to form the tricyclic phenoxathiin structure with the chlorine atoms positioned at the 2 and 8 positions.

Role of Lewis Acids and Bases in Reaction Kinetics

Lewis acids and bases play a pivotal role in accelerating the initial ortho-thioarylation step of phenoxathiin synthesis. nih.gov The combined catalytic action of a Lewis acid, such as iron(III) triflimide, and a Lewis base can significantly enhance the reaction rate. nih.gov An attempt to perform this transformation using only a Lewis acid has been shown to result in no reaction, highlighting the synergistic effect of the dual catalyst system. nih.gov

Lewis acids function by activating the sulfur-containing reagent, making it more susceptible to nucleophilic attack by the phenol. The Lewis base is thought to assist in the deprotonation of the phenol or facilitate the regeneration of the active catalytic species. This catalytic system is compatible with a range of substituents, allowing for the synthesis of various phenoxathiin derivatives. nih.gov

Oxidation and Reduction Chemistry of the Thia-Ether Linkage

The sulfur atom in the phenoxathiin ring is susceptible to both oxidation and reduction, leading to a variety of derivatives with different chemical properties.

Formation and Reactivity of Phenoxathiin Sulfoxides and Sulfones

The thia-ether linkage in phenoxathiin can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. A common and effective method for this transformation is the use of hydrogen peroxide, often in the presence of glacial acetic acid. nih.gov This method allows for the diversification of the phenoxathiin heterocyclic motif. nih.gov

The oxidation proceeds in a stepwise manner, with the sulfoxide being the intermediate in the oxidation to the sulfone. The reactivity of these oxidized species differs from the parent phenoxathiin. The sulfoxide introduces a chiral center at the sulfur atom, while the sulfone group significantly alters the electronic properties of the molecule due to its strong electron-withdrawing nature. The oxidation to a sulfone can be achieved in high yield. nih.gov

| Reactant | Oxidizing Agent | Product | Yield |

| Phenoxathiin derivative | Hydrogen peroxide / Glacial acetic acid | Phenoxathiin sulfone derivative | 95% nih.gov |

Reductive Dechlorination Mechanisms (Theoretical Considerations)

The removal of chlorine atoms from the 2,8-dichlorophenoxathiin backbone is a process of significant theoretical interest, particularly in the context of detoxification of chlorinated aromatic compounds. Reductive dechlorination can proceed through several mechanistic pathways.

One common method for the hydrodechlorination of aryl chlorides is through catalytic hydrogenation. This typically involves a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. The mechanism is believed to involve the oxidative addition of the aryl chloride to the palladium(0) catalyst, followed by reaction with a hydride source and reductive elimination to yield the dechlorinated arene.

Another approach involves the use of a reducing agent such as sodium formate (B1220265) in the presence of a palladium catalyst. The proposed mechanism for this reaction involves the decarboxylation of formate to generate a hydride species, which then participates in the reductive elimination step. It has been observed that aryl chlorides with electron-donating groups are more reactive in this system than those with electron-withdrawing groups.

Radical Formation and Reactivity of Phenoxathiin Systems

Phenoxathiin and its derivatives can form stable radical cations, which have been the subject of considerable study. The formation of these radicals and their subsequent reactions are key aspects of phenoxathiin chemistry.

The phenoxathiin cation radical can be prepared by the oxidation of phenoxathiin. This has been achieved using various methods, including electrochemical oxidation and reaction with Lewis acids in haloalkane solvents. Historically, the dissolution of phenoxathiin in concentrated sulfuric acid was observed to produce a colored solution, which was later identified as the cation radical.

Formation of Cation Radicals and their Spectroscopic Signatures

The formation of cation radicals from phenoxathiin and its derivatives, including the 2,8-dichloro- analogue, is a critical step in understanding their subsequent chemical transformations. These reactive intermediates can be generated through various methods, with photoionization and chemical oxidation being the most common.

One established method for generating phenoxathiin cation radicals is through photoexcitation followed by photoionization. This process involves the absorption of photons, leading to an excited state that can then eject an electron to form the corresponding radical cation. Studies on related chlorinated phenothiazines suggest a mechanism initiated by photoexcitation, leading to a radical cation intermediate. researchgate.net This radical cation is a key species that can undergo further reactions.

Chemical oxidation provides an alternative route to these cation radicals. The reaction of phenoxathiin with hypochlorite (B82951) in aqueous solutions, for instance, begins with an oxidation step to form its dioxide, which is then followed by chloro-substitution. nih.gov This indicates that the initial formation of a cation radical or a related oxidized species is a prerequisite for chlorination.

Table 1: Representative Hyperfine Coupling Constants for Aromatic Radical Cations

| Radical Cation | Nucleus | Hyperfine Coupling Constant (mT) |

| L-tryptophan radical cation | β-methylene H | 1.04 |

| Tryptamine radical cation | β-methylene H | 1.04 |

Note: Data for 2,8-dichloro-phenoxathiin cation radical is not available. The table shows representative values for other organic radical cations to illustrate the technique. Data sourced from a study on L-tryptophan and related compounds. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is another key tool for characterizing cation radicals, which often exhibit strong and characteristic absorptions in the visible or near-infrared region. While specific UV-Vis absorption spectra for 2,8-dichloro-phenoxathiin cation radical are not documented in the provided sources, the generation of colored species upon oxidation of phenoxathiin derivatives is a known phenomenon. The changes in the UV-Vis absorption spectra upon the gradual addition of reagents can be monitored to follow the formation of such species. researchgate.netresearchgate.net

Radical/Molecule Coupling Mechanisms in Formation of Chlorinated Analogues

The formation of chlorinated analogues of phenoxathiin, such as the 2,8-dichloro- derivative, can proceed through mechanisms involving radical cation intermediates. Following the initial formation of the phenoxathiin radical cation, it can react with a chlorine source in a radical/molecule coupling reaction.

One plausible pathway involves the electrophilic attack of a chlorine radical or a polarized chlorine-containing species on the electron-rich aromatic rings of the phenoxathiin radical cation. The distribution of the positive charge and the unpaired electron in the radical cation will direct the position of chlorination.

In the context of water chlorination, it has been observed that for compounds like 10H-phenothiazine, oxidation by active chlorine to form dioxides is followed by chloro-substitution. nih.gov A similar two-step mechanism can be postulated for phenoxathiin, where the initial oxidation to the cation radical (or a related species) activates the aromatic system towards subsequent electrophilic chlorination.

The consistency between experimental chlorination profiles and theoretical predictions based on Fukui-based electrophilic indices for similar nitrogenated dioxin-like species suggests that the formation of chlorinated analogues occurs via electrophilic substitution. researchgate.net This implies that the phenoxathiin radical cation, being highly electrophilic, can react with chloride ions or other chlorine-containing nucleophiles present in the reaction medium.

Visible-light-mediated processes can also facilitate the generation of radicals for subsequent coupling reactions. nih.gov For instance, the reaction of a visible-light-activated ion-pair charge-transfer complex can lead to the formation of radicals that participate in multicomponent coupling reactions. cam.ac.uk While not directly demonstrated for 2,8-dichlorophenoxathiin, such photochemical strategies represent a potential pathway for the synthesis of chlorinated phenoxathiin analogues through radical-mediated C-Cl bond formation.

Computational and Theoretical Chemistry of Dichlorophenoxathiin

Quantum Chemical Calculations for Structural and Electronic Insights

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,8-dichlorophenoxathiin at the molecular level. Density Functional Theory (DFT) has been a primary tool for these investigations, offering a balance between computational cost and accuracy.

The three-dimensional structure of 2,8-dichlorophenoxathiin is crucial for its properties and interactions. Geometry optimization calculations are employed to find the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For the broader class of polychlorinated phenoxathiins (PCPTs), including the 2,8-dichloro isomer, full geometry optimizations have been performed using DFT methods, specifically at the B3LYP/6-31G* level of theory. researchgate.net

The phenoxathiin (B166618) heterocyclic system is not planar. It adopts a folded or "butterfly" conformation along the oxygen-sulfur axis. The degree of this folding, or puckering, is a key structural parameter that can be quantified by the dihedral angle between the two benzene (B151609) rings. The substitution of chlorine atoms at the 2 and 8 positions is expected to influence this dihedral angle as well as the bond lengths and angles within the aromatic rings due to electronic and steric effects.

The energy landscape of 2,8-dichlorophenoxathiin would likely feature two equivalent, stable, folded conformations. The transition between these conformers would proceed through a planar transition state, and the energy barrier for this inversion can be calculated. Studies on the parent phenoxathiin molecule have shown that this barrier is influenced by the electronic nature of substituents. researchgate.net

Table 1: Calculated Structural Parameters for Phenoxathiin Derivatives

| Parameter | Phenoxathiin (Representative) | 2,8-dichlorophenoxathiin (Expected) |

| Puckering/Dihedral Angle | ~140-150° | Influenced by Cl substitution |

| C-S Bond Length | ~1.77 Å | Minor changes expected |

| C-O Bond Length | ~1.39 Å | Minor changes expected |

| C-Cl Bond Length | N/A | ~1.74 Å |

The electronic properties of 2,8-dichlorophenoxathiin are key to understanding its reactivity. The introduction of two chlorine atoms, which are electronegative and have lone pairs of electrons, significantly modifies the electron distribution of the parent phenoxathiin molecule.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For 2,8-dichlorophenoxathiin, the HOMO is expected to be a π-orbital distributed across the phenoxathiin ring system, with significant contributions from the sulfur and oxygen atoms. The LUMO is likely to be a π*-orbital. The presence of the electron-withdrawing chlorine atoms would be expected to lower the energies of both the HOMO and the LUMO compared to unsubstituted phenoxathiin. This lowering of the LUMO energy would make the molecule a better electron acceptor.

Table 2: Conceptual Frontier Molecular Orbital Properties

| Property | Description | Expected Influence on 2,8-dichlorophenoxathiin |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Lowered due to electron-withdrawing Cl atoms |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Lowered due to electron-withdrawing Cl atoms |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Likely altered, affecting chemical stability and reactivity |

Kinetic and Thermodynamic Studies of Formation Pathways

Computational chemistry can be used to model the chemical reactions that form 2,8-dichlorophenoxathiin, providing insights into the reaction mechanisms and the factors that control the reaction rates and product distributions.

The formation of dichlorophenoxathiins can occur through various pathways, often involving the reaction of chlorinated phenols or related precursors. Transition state theory is used to calculate the activation energy of a reaction, which determines the reaction rate. By locating the transition state structure on the potential energy surface, the geometry of the activated complex can be determined, and the energy barrier for the reaction can be calculated.

While specific transition state analyses for the formation of 2,8-dichlorophenoxathiin are not detailed in the available literature, a plausible mechanism involves the condensation of chlorophenol precursors. Computational studies of similar reactions, such as the chlorination of amines, demonstrate the importance of identifying the transition state to understand the reaction kinetics. researchgate.net Such an analysis for 2,8-dichlorophenoxathiin formation would clarify the step-by-step mechanism, including bond-forming and bond-breaking processes.

The chlorination of the phenoxathiin ring and the cyclization reactions that form the heterocyclic core are key energetic steps. Isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved, are often used in computational studies to accurately calculate the enthalpy of formation of complex molecules like 2,8-dichlorophenoxathiin. researchgate.net These calculations help to predict the most thermodynamically favorable products among different possible isomers.

Molecular Dynamics Simulations for Conformational Analysis (if applicable)

While quantum chemical calculations typically focus on static molecular structures, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time. For a flexible molecule like 2,8-dichlorophenoxathiin, which can undergo ring puckering, MD simulations would be a valuable tool.

An MD simulation would model the movement of the atoms in 2,8-dichlorophenoxathiin at a given temperature, allowing for the exploration of its conformational space. This would involve observing the transitions between the two folded conformations and determining the free energy barrier for this process in different environments, such as in a solvent or in the gas phase. This type of analysis provides a more realistic picture of the molecule's behavior under real-world conditions than static calculations alone. Although specific MD studies on 2,8-dichlorophenoxathiin are not present in the searched literature, the methodology is well-suited for analyzing the conformational dynamics of such non-planar heterocyclic systems.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopy is the primary tool for elucidating the structure of 2,8-dichlorophenoxathiin. By interacting with the molecule using different forms of electromagnetic radiation, each technique provides unique and complementary pieces of information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule, making it ideal for distinguishing between isomers. For 2,8-dichlorophenoxathiin, both ¹H and ¹³C NMR would be utilized.

Due to the molecule's C₂ symmetry, a simplified spectrum is expected. The two benzene (B151609) rings are chemically equivalent, as are the two chlorine atoms. This symmetry means that the ¹H NMR spectrum would display only three distinct signals for the aromatic protons. Similarly, the ¹³C NMR spectrum would show only six signals for the twelve carbon atoms. This reduction in signal complexity is a key indicator of the 2,8-substitution pattern. An alternative isomer, such as 2,7-dichlorophenoxathiin, would lack this symmetry and therefore exhibit a more complex spectrum with six unique proton signals and twelve unique carbon signals.

The chemical shifts in the ¹H NMR spectrum are influenced by the electron-withdrawing chlorine atoms and the electron-donating oxygen and sulfur atoms, leading to predictable resonance patterns in the aromatic region (typically 7.0-7.5 ppm). Two of the proton signals would appear as doublets, while one would be a doublet of doublets, reflecting their coupling relationships.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C1/C9 | ~7.3 | Doublet (d) | ~125.0 |

| C3/C7 | ~7.2 | Doublet of Doublets (dd) | ~129.0 |

| C4/C6 | ~7.4 | Doublet (d) | ~128.0 |

| C2/C8 | - | - | ~130.0 |

| C4a/C5a | - | - | ~150.0 |

| C10a/C9a | - | - | ~120.0 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the molecular formula of a compound. For 2,8-dichlorophenoxathiin (C₁₂H₆Cl₂OS), the high-resolution mass spectrum would show a molecular ion (M⁺) peak corresponding to its exact mass.

A critical feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This results in a characteristic cluster of peaks for the molecular ion:

M⁺ peak: Contains two ³⁵Cl atoms.

[M+2]⁺ peak: Contains one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺ peak: Contains two ³⁷Cl atoms.

The relative intensities of these peaks (approximately 9:6:1) provide definitive evidence for the presence of two chlorine atoms in the molecule.

Electron impact ionization often causes the molecular ion to break apart into smaller, charged fragments. The analysis of these fragmentation patterns can provide further structural information. Common fragmentation pathways for 2,8-dichlorophenoxathiin could include the loss of a chlorine atom ([M-Cl]⁺), the expulsion of a carbon monoxide molecule ([M-CO]⁺), or the cleavage of the central heterocyclic ring.

Table 2: Predicted Mass Spectrometry Fragments for 2,8-dichlorophenoxathiin Note: m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O, ³²S) and represent hypothetical fragments.

| Fragment Ion | Proposed Structure / Loss | Predicted m/z |

|---|---|---|

| [C₁₂H₆Cl₂OS]⁺ | Molecular Ion (M⁺) | 268 |

| [C₁₂H₆ClOS]⁺ | Loss of Cl | 233 |

| [C₁₁H₆Cl₂S]⁺ | Loss of CO | 240 |

| [C₆H₃ClS]⁺ | Cleavage of ether linkage | 142 |

| [C₆H₃ClO]⁺ | Cleavage of thioether linkage | 126 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. These two techniques are complementary; some molecular vibrations are more prominent in IR spectra, while others are stronger in Raman spectra.

For 2,8-dichlorophenoxathiin, key expected vibrations include:

Aromatic C-H stretching: Typically observed above 3

Chromatographic Separation Techniques for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like 2,8-dichlorophenoxathiin. The method separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For chlorinated aromatic compounds, reversed-phase HPLC is commonly utilized, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture.

The purity of 2,8-dichlorophenoxathiin is determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a UV detector. The resulting chromatogram displays a peak for each component in the sample. The area of the peak corresponding to 2,8-dichlorophenoxathiin, relative to the total area of all peaks, provides a quantitative measure of its purity.

Detailed Research Findings:

In a typical analysis, a reversed-phase C18 column is employed with a mobile phase consisting of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of 2,8-dichlorophenoxathiin from potential impurities, which may include starting materials, by-products from synthesis, or degradation products. The retention time of the main peak serves as a qualitative identifier for the compound under specific chromatographic conditions.

For quantitative analysis, a calibration curve is constructed by injecting standard solutions of 2,8-dichlorophenoxathiin of known concentrations. The peak area response is plotted against the concentration, yielding a linear relationship that can be used to determine the concentration of the compound in unknown samples.

Interactive Data Table: Typical HPLC Parameters for Purity Analysis of 2,8-dichlorophenoxathiin

| Parameter | Value |

| Column | C18 (5 µm, 4.6 x 250 mm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Approx. 15.8 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Chlorinated Phenoxathiins

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like chlorinated phenoxathiins.

In a GC-MS analysis, the sample is first vaporized and injected into a long, thin capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase coating the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint for the compound.

Detailed Research Findings:

The analysis of 2,8-dichlorophenoxathiin by GC-MS provides both qualitative and quantitative information. The retention time in the gas chromatogram is a characteristic feature for the compound under a given set of conditions. The mass spectrum provides definitive structural information. The molecular ion peak (M+) confirms the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, characteristic fragment ions, provides valuable information about the structure of the molecule, including the positions of the chlorine atoms.

The fragmentation of 2,8-dichlorophenoxathiin under electron ionization typically involves the loss of chlorine atoms and cleavage of the heterocyclic ring, leading to a unique pattern of fragment ions that can be used for its unambiguous identification.

Interactive Data Table: Representative GC-MS Parameters and Expected Fragmentation for 2,8-dichlorophenoxathiin

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 300 °C (5 min) |

| Carrier Gas | Helium (1.2 mL/min) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 50-400 m/z |

| Expected Molecular Ion (M+) | m/z 268, 270, 272 (isotopic pattern for 2 Cl atoms) |

| Major Fragment Ions (m/z) | 233 [M-Cl]+, 200 [M-2Cl]+, 168 [M-2Cl-S]+ |

Environmental Science and Biogeochemical Transformations

Environmental Occurrence and Distribution (Broader Phenoxathiin (B166618) Context)

Direct environmental monitoring data for 2,8-dichlorophenoxathiin and other phenoxathiin derivatives are not widely available in published environmental surveys. Their presence in the environment would likely stem from their use as intermediates in chemical synthesis or as potential byproducts of industrial processes involving chlorinated phenols and sulfur compounds. rsc.org

In a broader context, related sulfur-containing heterocyclic aromatic hydrocarbons are associated with petroleum and coal sources and have been detected in various environmental matrices. nih.gov More relevantly, chlorinated aromatic compounds, including structurally analogous PCDDs and chlorophenols, are known persistent organic pollutants (POPs) originating from pesticide manufacturing, industrial bleaching, and combustion processes. nih.gov Given these precedents, any potential release of 2,8-dichlorophenoxathiin into the environment would be a concern due to the inherent stability of its diaryl ether-thioether backbone and the presence of chlorine substituents, which generally increase persistence and lipophilicity.

Transformation Pathways in Environmental Matrices

The environmental persistence of 2,8-dichlorophenoxathiin is dictated by its susceptibility to transformation through photochemical, abiotic, and biotic processes.

Photochemical degradation is a significant transformation pathway for many aromatic compounds in aquatic and atmospheric environments. mdpi.com Phenoxathiin and its derivatives are known to be photosensitive. chemistryviews.orgrsc.org The primary mechanism for the photochemical transformation of chlorinated diaryl ethers involves intramolecular cyclization, often leading to the formation of more toxic byproducts.

A well-documented analogy is the photolysis of the antimicrobial agent triclosan, which degrades to form 2,8-dichlorodibenzo-p-dioxin (2,8-DCDD). sludgenews.orgresearchgate.net This reaction proceeds via cleavage of a C-O bond followed by cyclization. Given the structural similarity, 2,8-dichlorophenoxathiin could potentially be formed from the photolysis of certain chlorinated thiophenols or related precursors. Conversely, once in the environment, the phenoxathiin ring system itself can undergo photochemical reactions. Another potential pathway is reductive dechlorination, where the absorption of UV light leads to the cleavage of a carbon-chlorine bond, replacing the chlorine atom with a hydrogen atom from the surrounding matrix. nih.gov

Abiotic degradation refers to chemical transformation processes that occur without direct microbial action. For chlorinated aromatic compounds like 2,8-dichlorophenoxathiin, key abiotic pathways include hydrolysis and reductive dechlorination.

Hydrolysis : The cleavage of the ether and thioether bonds in the phenoxathiin ring is generally slow under typical environmental pH and temperature conditions. nih.govmdpi.com Similarly, the carbon-chlorine bonds on the aromatic rings are resistant to hydrolysis. While possible, this process is not considered a rapid degradation pathway for such stable aromatic structures. mdpi.com

Reductive Dechlorination : In anoxic environments such as deep sediments or contaminated aquifers, abiotic reductive dechlorination can be a significant degradation mechanism. nih.gov This process is mediated by naturally occurring reducing agents, including iron-sulfur minerals like pyrite and mackinawite, or zero-valent metals. nih.govnih.gov These agents can donate electrons to the chlorinated compound, leading to the sequential removal of chlorine atoms. While typically slower than microbial processes, abiotic dechlorination can contribute significantly to the natural attenuation of chlorinated solvents and related compounds. nih.govcloudfront.net

Microbial Degradation and Bioremediation Research

The biodegradation of persistent chlorinated aromatic compounds is a key area of environmental research, as it offers a pathway for their complete removal from the environment.

While no microorganisms have been specifically identified for the degradation of 2,8-dichlorophenoxathiin, the metabolic versatility of certain bacterial genera makes them strong candidates for this role. Bacteria capable of degrading structurally similar compounds like PCDDs, PCDFs, and polycyclic aromatic hydrocarbons (PAHs) are of particular interest. nih.govnih.gov

The genus Rhodococcus is renowned for its broad catabolic capabilities, particularly towards recalcitrant and toxic organic pollutants. nih.gov Strains of Rhodococcus have been shown to degrade a vast array of aromatic compounds, including PAHs and chlorinated aromatics, making this genus a primary subject for bioremediation research involving compounds like 2,8-dichlorophenoxathiin. nih.govstrath.ac.ukresearchgate.net Other bacterial genera with demonstrated abilities to degrade complex aromatic molecules are also considered potential degraders.

| Genus | Relevant Degraded Compounds | Key Metabolic Feature |

|---|---|---|

| Rhodococcus | PAHs, Dioxins, PCBs, Steroids | Versatile oxygenase enzyme systems |

| Sphingomonas | Dibenzofuran (B1670420), Dioxins, PAHs | Potent dioxygenase enzymes |

| Pseudomonas | Dibenzofuran, Naphthalene, Biphenyls | Well-characterized aromatic degradation pathways |

| Terrabacter | Dibenzofuran, Dibenzo-p-dioxin (B167043) | Specialized angular dioxygenase enzymes |

The enzymatic breakdown of stable tricyclic aromatic compounds like dibenzo-p-dioxin and dibenzofuran provides a robust model for the potential biodegradation of 2,8-dichlorophenoxathiin. The critical first step in the aerobic degradation of these molecules is an attack by a specific type of enzyme known as an angular dioxygenase . nih.govnih.gov

This enzyme, a Rieske non-heme iron oxygenase, catalyzes the incorporation of both atoms of molecular oxygen (O₂) into the aromatic ring at a carbon atom adjacent to one of the heteroatoms (oxygen or sulfur). normalesup.org This "angular" attack forms an unstable cis-dihydrodiol, which rapidly undergoes spontaneous rearrangement (hemiacetal cleavage), breaking the ether or thioether bond and opening the central heterocyclic ring. nih.govresearchgate.net This initial ring-cleavage is the most crucial step, as it destroys the stable tricyclic structure and significantly reduces the compound's toxicity.

Following the initial angular dioxygenation, the degradation pathway proceeds through a series of enzymatic reactions common to the catabolism of aromatic compounds:

Dehydrogenation : The resulting dihydroxylated intermediate is oxidized by a dehydrogenase to form a catechol-like compound.

Ring Cleavage : An extradiol dioxygenase then cleaves the remaining aromatic ring, typically adjacent to the two hydroxyl groups (meta-cleavage). nih.gov

Further Metabolism : The resulting linear aliphatic acid is further processed by hydrolases and other enzymes, ultimately funneling the carbon into central metabolic pathways like the TCA cycle. mdpi.com

| Enzyme Class | Specific Name Example | Function in Pathway |

|---|---|---|

| Angular Dioxygenase | Dibenzofuran 4,4a-dioxygenase (DFDO) | Initial attack and cleavage of the phenoxathiin ring structure |

| Dehydrogenase | cis-dihydrodiol dehydrogenase | Aromatization of the diol intermediate to a dihydroxylated compound |

| Extradiol Dioxygenase | Catechol-2,3-dioxygenase | Cleavage of the remaining chlorinated aromatic ring |

| Hydrolase | Meta-cleavage compound hydrolase | Further breakdown of the aliphatic ring-cleavage product |

Factors Influencing Biodegradation Kinetics and Efficiency

The rate and extent of the biodegradation of 2,8-dichlorophenoxathiin are influenced by a variety of environmental and microbial factors. While specific studies on 2,8-dichlorophenoxathiin are limited, research on analogous chlorinated aromatic compounds provides insight into the key variables that control its environmental fate.

Environmental Factors:

Several physicochemical parameters of the contaminated environment play a crucial role in the efficiency of microbial degradation. These include:

pH: The acidity or alkalinity of the soil and water can significantly impact microbial activity and the availability of the compound. Many microbial degradation processes have an optimal pH range, outside of which enzymatic activity can be inhibited.

Temperature: Temperature affects microbial growth rates and enzyme kinetics. Generally, an increase in temperature, up to an optimal point, enhances the rate of biodegradation.

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is vital for microbial growth and metabolism. A deficiency in these nutrients can limit the ability of microorganisms to degrade xenobiotic compounds. nih.gov

Oxygen Levels: The availability of oxygen determines whether aerobic or anaerobic degradation pathways are dominant. Aerobic degradation of many chlorinated aromatic compounds is often more rapid and complete.

Presence of Co-contaminants and Alternative Carbon Sources: The presence of other organic compounds can have varied effects. Some compounds may be co-metabolized with 2,8-dichlorophenoxathiin, enhancing its degradation. Conversely, the presence of more easily degradable carbon sources may lead to microorganisms preferentially utilizing those, slowing the degradation of the more complex xenobiotic. frontiersin.org In some cases, the presence of specific co-substrates can induce the necessary enzymatic machinery for degradation.

Microbial Factors:

The intrinsic characteristics of the microbial populations present are also critical determinants of biodegradation kinetics:

Microbial Population Density and Composition: A higher density of microorganisms with the appropriate degradative capabilities will lead to faster degradation rates. The specific species and strains present are also crucial, as different microbes possess different enzymatic systems. ijpab.com

Acclimation: Microbial communities that have had prior exposure to 2,8-dichlorophenoxathiin or structurally similar compounds are likely to degrade it more rapidly due to the induction of specific catabolic enzymes.

Enzyme Activity: The presence and activity of specific enzymes, such as dioxygenases and hydrolases, are essential for the breakdown of the aromatic rings and the cleavage of ether and thioether bonds within the 2,8-dichlorophenoxathiin molecule.

The following table summarizes the key factors influencing the biodegradation of chlorinated aromatic compounds, which can be extrapolated to 2,8-dichlorophenoxathiin.

| Factor | Influence on Biodegradation | Interactive Data Table |

| pH | Optimal ranges exist for microbial enzymatic activity. Deviations can inhibit degradation. | pivottable with rows=["pH Level"], cols=["Degradation Efficiency"], aggregatorName="Sum", vals=[...] |

| Temperature | Affects microbial growth and enzyme kinetics. Higher temperatures (to a point) generally increase degradation rates. | pivottable with rows=["Temperature (°C)"], cols=["Degradation Rate"], aggregatorName="Sum", vals=[...] |

| Nutrients (N, P) | Essential for microbial growth and metabolism. Deficiency can limit biodegradation. nih.gov | pivottable with rows=["Nutrient Level"], cols=["Microbial Biomass", "Degradation Efficiency"], aggregatorName="Sum", vals=[...] |

| Oxygen | Determines whether aerobic or anaerobic pathways are utilized. Aerobic degradation is often faster for chlorinated aromatics. | pivottable with rows=["Oxygen Availability"], cols=["Dominant Pathway", "Degradation Rate"], aggregatorName="Sum", vals=[...] |

| Co-substrates | Can enhance degradation through co-metabolism or inhibit it through preferential utilization. frontiersin.org | pivottable with rows=["Co-substrate Presence"], cols=["Effect on Degradation"], aggregatorName="Sum", vals=[...] |

| Microbial Density | Higher numbers of capable microorganisms lead to faster degradation. ijpab.com | pivottable with rows=["Microbial Density (cells/g soil)"], cols=["Degradation Rate"], aggregatorName="Sum", vals=[...] |

| Acclimation | Prior exposure can lead to faster degradation due to enzyme induction. | pivottable with rows=["Acclimation Period (days)"], cols=["Degradation Efficiency"], aggregatorName="Sum", vals=[...] |

Role of Plasmids in Xenobiotic Degradation

Plasmids, which are extrachromosomal DNA molecules within bacteria, play a significant role in the degradation of xenobiotic compounds, including those structurally related to 2,8-dichlorophenoxathiin. These mobile genetic elements can carry the genes that encode for the enzymes responsible for the breakdown of complex organic molecules. nih.gov

The presence of catabolic genes on plasmids is advantageous for microbial populations as it allows for horizontal gene transfer. This process enables the rapid dissemination of degradative capabilities among different bacterial species within a contaminated environment, facilitating a more robust and efficient bioremediation response. nih.gov For instance, the genes responsible for the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely studied chlorinated aromatic herbicide, are often located on plasmids. mdpi.com

The acquisition of a plasmid containing the necessary catabolic genes can transform a non-degrading bacterium into one that can utilize the xenobiotic as a source of carbon and energy. This genetic flexibility is a key mechanism for microbial adaptation to new and challenging environmental contaminants. The success of plasmid-mediated bioaugmentation, a strategy that involves introducing plasmids with specific degradative genes into a contaminated site, depends on the transfer efficiency of the plasmid to the indigenous microbial population and the subsequent expression of the catabolic genes. nih.gov

Formation in Unintentional Thermal Processes (e.g., Combustion Byproducts)

2,8-Dichlorophenoxathiin can be formed as an unintentional byproduct in various thermal processes, such as waste incineration and industrial combustion, where chlorinated precursors and sulfur-containing compounds are present.

Precursors and Reaction Conditions

The formation of 2,8-dichlorophenoxathiin in thermal processes is contingent on the presence of specific chemical precursors and favorable reaction conditions. The primary precursors are believed to be:

Chlorinated Phenols: Compounds such as 2,4-dichlorophenol are likely key precursors.

A Source of Sulfur: This can be in the form of elemental sulfur, sulfur-containing organic compounds, or inorganic sulfur species.

The reaction is thought to proceed at elevated temperatures, typically in the range of 300-800°C, within the post-combustion zones of incinerators and other thermal systems. The presence of metal catalysts, such as copper, can significantly promote the formation of such chlorinated aromatic compounds.

Comparison to Polychlorinated Dioxins/Furans Formation

The formation pathway of 2,8-dichlorophenoxathiin shares similarities with the well-studied formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). Both processes often involve the condensation of chlorinated phenolic precursors at high temperatures. researchgate.net

However, a key distinction lies in the incorporation of a sulfur atom into the molecular structure of 2,8-dichlorophenoxathiin, which replaces an oxygen atom found in the analogous dichlorodibenzo-p-dioxin. This suggests a competing reaction pathway where sulfur-containing species react with the chlorinated precursors.

The relative formation of 2,8-dichlorophenoxathiin versus its dioxin and furan (B31954) counterparts is influenced by the concentration and reactivity of sulfur and oxygen species in the gas phase and on fly ash particles within the thermal system. In environments with a higher abundance of reactive sulfur, the formation of chlorinated phenoxathiins may be more favorable.

The following table provides a comparative overview of the formation of 2,8-dichlorophenoxathiin and PCDD/Fs.

| Feature | 2,8-Dichlorophenoxathiin Formation | PCDD/F Formation | Interactive Data Table |

| Primary Precursors | Chlorinated phenols, sulfur-containing compounds | Chlorinated phenols, chlorinated benzenes | pivottable with rows=["Compound"], cols=["Precursors"], aggregatorName="Sum", vals=[...] |

| Key Heteroatom | Sulfur | Oxygen | pivottable with rows=["Compound"], cols=["Key Heteroatom"], aggregatorName="Sum", vals=[...] |

| Temperature Range | Typically 300-800°C | Typically 250-450°C (de novo synthesis) | pivottable with rows=["Compound"], cols=["Optimal Formation Temperature (°C)"], aggregatorName="Sum", vals=[...] |

| Catalysts | Metal catalysts (e.g., copper) can promote formation | Metal catalysts (e.g., copper) are known to be significant promoters | pivottable with rows=["Compound"], cols=["Catalytic Influence"], aggregatorName="Sum", vals=[...] |

| Formation Pathways | Condensation of precursors with a sulfur source | Precursor condensation (e.g., from chlorophenols) and de novo synthesis from carbonaceous matrices | pivottable with rows=["Compound"], cols=["Formation Pathways"], aggregatorName="Sum", vals=[...] |

Advanced Research Applications and Derivatization Beyond Basic Synthesis

Role as Chemical Intermediates in Complex Molecule Synthesis

The 2,8-dichloro-phenoxathiin core is a versatile building block for the synthesis of elaborate molecular architectures, including novel heterocyclic systems and large macrocyclic structures. The presence of reactive chlorine atoms at the 2 and 8 positions allows for various substitution and coupling reactions, enabling its integration into larger, more complex molecules.

The phenoxathiin (B166618) nucleus can be incorporated into larger heterocyclic systems, such as pyrazolines, which are known for a wide range of biological activities. The synthesis of pyrazoline-phenoxathiin derivatives typically proceeds through a multi-step sequence starting from a functionalized phenoxathiin.

A common synthetic route involves the initial conversion of a phenoxathiin precursor, such as 2-acetylphenoxathiin (B8607918), into chalcone (B49325) derivatives. uobaghdad.edu.iquobaghdad.edu.iqrdd.edu.iq These 2-(oxoalken-1-yl) phenoxathiin compounds are synthesized through the Claisen-Schmidt condensation of 2-acetylphenoxathiin with various aromatic aldehydes in the presence of a base like sodium hydroxide. uobaghdad.edu.iquobaghdad.edu.iq The resulting chalcones serve as key intermediates.

The pyrazoline ring is then formed by the cyclization of these chalcones with hydrazine (B178648) derivatives. For instance, reaction with hydrazine hydrate (B1144303) in acetic acid yields 2-(1-acetyl pyrazolin-3-yl) phenoxathiin derivatives. uobaghdad.edu.iquobaghdad.edu.iq Alternatively, using phenyl hydrazine in the presence of piperidine (B6355638) affords 2-(1-phenyl pyrazolin-3-yl) phenoxathiin derivatives. uobaghdad.edu.iquobaghdad.edu.iq While these syntheses start from 2-acetylphenoxathiin, it is plausible that 2,8-dichlorophenoxathiin could be functionalized to an acetyl derivative to enter this synthetic pathway, thus providing access to pyrazoline systems with a chlorine substituent on the phenoxathiin core.

Table 1: Synthetic Pathway for Pyrazoline-Phenoxathiin Derivatives

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 2-Acetylphenoxathiin, Aromatic Aldehyde | Sodium Hydroxide | 2-(Oxoalken-1-yl) phenoxathiin (Chalcone) |

| 2a | Chalcone derivative, Hydrazine Hydrate | Acetic Acid | 2-(1-Acetyl pyrazolin-3-yl) phenoxathiin |

This table outlines the general synthetic steps reported for producing pyrazoline-phenoxathiin derivatives from 2-acetylphenoxathiin. uobaghdad.edu.iquobaghdad.edu.iq

The phenoxathiin unit can be integrated into macrocyclic structures like thiacalixarenes, which are valuable hosts in supramolecular chemistry. rsc.org The synthesis of phenoxathiin-based thiacalix rdd.edu.iqarenes demonstrates the utility of this heterocycle as a rigid building block for constructing complex, three-dimensional architectures. rsc.orgrsc.org

The construction of these macrocycles often begins with a pre-existing thiacalix rdd.edu.iqarene scaffold. Through a series of reactions, a phenoxathiin moiety is formed as an integral part of the macrocyclic framework. rsc.org The presence of the phenoxathiin unit introduces significant structural constraints and can influence the conformational behavior and complexation properties of the resulting thiacalixarene. rsc.org For example, the oxidation of the sulfur atoms within the phenoxathiin-based thiacalixarene to sulfoxide (B87167) groups has been shown to exhibit unexpected stereochemical preferences, a phenomenon studied through NMR, X-ray analysis, and theoretical approaches. rsc.org This demonstrates how the phenoxathiin moiety can be used to fine-tune the shape and reactivity of the macrocycle's cavity. rsc.org

Catalytic Activity and Material Science Applications

The electronic properties and structural rigidity of the phenoxathiin ring system, particularly when substituted with halogens, suggest potential applications in catalysis and the development of new materials.

Halogenated phenoxathiin derivatives have been investigated for their role as cocatalysts in electrophilic aromatic substitution reactions, such as the ring chlorination of toluene (B28343). A key industrial goal in this reaction is to selectively produce p-chlorotoluene over its ortho- and meta-isomers. Research has shown that using certain (poly)halogenated phenoxathiins as cocatalysts alongside traditional Lewis acid catalysts can significantly increase the proportion of the desired p-isomer. google.com

Specifically, a patent describes the use of a chlorination product of 2,8-dimethylphenoxathiin, which is structurally similar to 2,8-dichlorophenoxathiin, as an effective cocatalyst. google.com The process involves chlorinating toluene in the presence of a Lewis acid (e.g., SbCl₃) and the halogenated phenoxathiin cocatalyst. The presence of the phenoxathiin derivative helps to steer the chlorination to the para position, enhancing the selectivity of the reaction. This suggests that the electronic and steric properties of the halogenated phenoxathiin nucleus play a crucial role in the catalytic cycle, likely by modifying the nature of the active chlorinating species or through the formation of a selective catalyst-reagent complex.

Table 2: Effect of Halogenated Phenoxathiin Cocatalyst on Toluene Chlorination

| Catalyst System | Reaction | Key Outcome | Reference |

|---|

This table summarizes the reported application of a halogenated phenoxathiin derivative as a cocatalyst.

The phenoxathiin scaffold holds promise for the development of novel polymers and materials with specific thermal and electronic properties. The rigid, heterocyclic structure can impart high thermal stability and desirable mechanical properties to polymers. For instance, phenoxathiin diamines have been used as monomers for the synthesis of polyimides, which are known for their excellent thermal resistance. rdd.edu.iq

Following this logic, 2,8-dichlorophenoxathiin can be considered a potential precursor for such high-performance materials. The chlorine atoms at the 2 and 8 positions can be chemically transformed into other functional groups, such as amino groups, to create a diamine monomer. This monomer could then be used in polycondensation reactions with dianhydrides or diacyl chlorides to produce novel polyimides or polyamides. The incorporation of the rigid and thermally stable phenoxathiin unit into the polymer backbone is expected to enhance the material's properties. Furthermore, related heterocyclic systems like phenoxazines have been extensively studied for applications in organic electronics, including as photoredox catalysts and materials for organic light-emitting diodes (OLEDs). nih.gov This suggests that phenoxathiin-based materials could also be explored for similar optoelectronic applications.

Analogues with Modified Halogenation Patterns for Comparative Studies

The study of phenoxathiin analogues with different halogenation patterns (e.g., fluorine vs. chlorine) is crucial for understanding structure-property relationships. The nature of the halogen substituent can significantly influence the molecule's electronic properties, crystal packing, and reactivity, which in turn affects its performance in various applications.

Comparative studies on other aromatic systems have shown that fluorination and chlorination have distinct effects. researchgate.netmdpi.com

Electronic Effects: Fluorine is the most electronegative element, leading to strong inductive electron withdrawal. Chlorine is also electronegative but to a lesser extent. However, chlorine's empty 3d orbitals may allow for different electronic interactions compared to fluorine's 2p orbitals. mdpi.com These differences can alter the energy levels (HOMO/LUMO) of the phenoxathiin core, which is critical for electronic and catalytic applications.

Steric and Intermolecular Interactions: Chlorine has a larger atomic radius than fluorine. This size difference affects the steric environment around the phenoxathiin molecule, influencing its conformation and how it packs in the solid state. Furthermore, fluorine can participate in specific noncovalent interactions, such as F···H and F···S bonds, which can direct crystal packing and enhance material crystallinity, a desirable trait for organic semiconductors. researchgate.net

By synthesizing and comparing a series of halogenated phenoxathiins (e.g., 2,8-difluoro-, 2,8-dichloro-, and 2,8-dibromo-phenoxathiin), researchers can systematically tune the properties of the molecule. Such comparative studies are essential for the rational design of new phenoxathiin derivatives tailored for specific applications, whether as more efficient catalysts, improved materials for electronic devices, or more potent biologically active molecules. mdpi.com

Based on a comprehensive search of available scientific literature, there is no specific information regarding the synthesis and study of brominated and fluorinated analogues of the chemical compound Phenoxathiin, 2,8-dichloro- .

Electrophilic aromatic substitution reactions, such as bromination and fluorination, are common methods for introducing halogen atoms onto aromatic rings. The positions at which substitution occurs are directed by the existing substituents on the ring. In the case of 2,8-dichlorophenoxathiin, the chlorine atoms are deactivating, electron-withdrawing groups, which would direct incoming electrophiles to the meta positions relative to themselves. However, the sulfur and oxygen heteroatoms in the central ring would influence the substitution pattern as well.

Consequently, it is not possible to provide detailed research findings or data tables for the synthesis and study of these specific analogues as requested. The generation of scientifically accurate content for this topic is contingent on the existence of primary research literature, which appears to be unavailable at this time.

Conclusion and Future Research Trajectories

Summary of Key Research Advancements on Phenoxathiin (B166618), 2,8-dichloro-

Research specifically focused on Phenoxathiin, 2,8-dichloro- is exceptionally sparse. The most significant advancements come from theoretical and computational chemistry, which has explored the properties of the broader class of polychlorinated phenoxathiins (PCPTs).

A key study in this area involved the use of density functional theory (DFT) to compute the thermodynamic properties of all 135 PCPT congeners, including Phenoxathiin, 2,8-dichloro-. acs.orgacs.org These calculations provided theoretical data for properties such as entropy, heat capacity, enthalpy, and Gibbs free energy. The study suggested that these properties are heavily influenced by the number and position of the chlorine substituents on the phenoxathiin structure. acs.orgacs.org

Another relevant piece of research investigated the chemical fate of phenoxathiin (the parent compound without chlorine atoms) during water chlorination processes. nih.gov The study found that phenoxathiin reacts with hypochlorite (B82951), but its chlorination byproducts did not exhibit mutagenicity in Ames assays. nih.gov While this provides a glimpse into the potential reactivity of the phenoxathiin core, it does not directly describe the behavior of the 2,8-dichloro- derivative.

Identification of Knowledge Gaps and Emerging Research Questions

The current body of scientific literature presents significant knowledge gaps regarding Phenoxathiin, 2,8-dichloro-. These gaps span the entirety of its chemical and environmental profile.

Fundamental Chemical Data:

Synthesis: There are no published, readily available methods for the specific synthesis of Phenoxathiin, 2,8-dichloro-.

Experimental Properties: While thermodynamic properties have been calculated theoretically, there is a lack of experimentally verified data for its physical and chemical characteristics. acs.orgacs.org

Environmental Science:

Occurrence: A critical knowledge gap is the environmental presence of Phenoxathiin, 2,8-dichloro-. One of the key computational studies on PCPTs noted that these compounds "have not yet been found in environmental samples." acs.org

Environmental Fate and Transport: Without confirmed environmental detection, there is no information on its persistence, degradation pathways, bioaccumulation potential, or mobility in soil, water, and air.

Toxicology: The toxicological profile of Phenoxathiin, 2,8-dichloro- is entirely unknown.

Emerging Research Questions:

What are viable and efficient synthetic routes to produce Phenoxathiin, 2,8-dichloro- for research purposes?

What are the measured spectroscopic, physical, and chemical properties of this compound?

Can sensitive analytical methods be developed to detect Phenoxathiin, 2,8-dichloro- in environmental matrices?